molecular formula C22H27ClN2O4S B12488174 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B12488174
M. Wt: 451.0 g/mol
InChI Key: CCHKZXFLAIFPSV-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a methoxy group, and a chlorobenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzylpiperidine: The initial step involves the synthesis of benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Introduction of the Oxoethyl Group: The benzylpiperidine is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.

    Sulfonamide Formation: The resulting intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as an NMDA receptor antagonist and inhibit amyloid-beta aggregation sets it apart from other similar compounds.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H27ClN2O4S/c1-24(30(27,28)21-15-19(23)8-9-20(21)29-2)16-22(26)25-12-10-18(11-13-25)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3

InChI Key

CCHKZXFLAIFPSV-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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